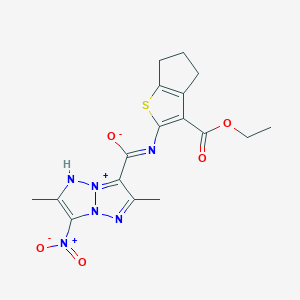![molecular formula C20H16ClN3O3 B6055869 N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide](/img/structure/B6055869.png)
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of nicotinamide derivatives and has been shown to possess anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to improve mitochondrial function and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, LOX, and iNOS, which makes it a valuable tool for studying the role of these enzymes in the inflammatory response. It is also relatively stable and has a long half-life, which allows for prolonged exposure to cells or tissues. However, one limitation of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide is that it can be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has several potential future directions. One area of research is the development of more potent and selective inhibitors of COX-2, LOX, and iNOS. Another area of research is the development of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Additionally, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide could be studied for its potential use in combination therapy with other anti-inflammatory or anti-cancer agents. Finally, further research is needed to fully elucidate the mechanism of action of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide and to identify its potential therapeutic targets.
Métodos De Síntesis
The synthesis of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide involves the reaction of 4-chloro-2-methoxy-5-nitrobenzamide with 4-aminobenzoyl chloride in the presence of a base. The resulting product is then reacted with nicotinic acid in the presence of a coupling agent to obtain N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide. The purity of the compound is usually determined using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to be effective in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.
Propiedades
IUPAC Name |
N-(4-benzamido-2-chloro-5-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-27-18-11-16(23-20(26)14-8-5-9-22-12-14)15(21)10-17(18)24-19(25)13-6-3-2-4-7-13/h2-12H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDVFSXMWLQPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CN=CC=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5528777 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6055786.png)

![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6055806.png)
![2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055812.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![(2,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6055833.png)
![methyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6055834.png)
![4-hydroxy-7-isopropyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6055854.png)
![methyl 1-{3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-hydroxypropyl}-4-piperidinecarboxylate](/img/structure/B6055857.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![5-[4-(benzyloxy)benzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6055879.png)
![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)